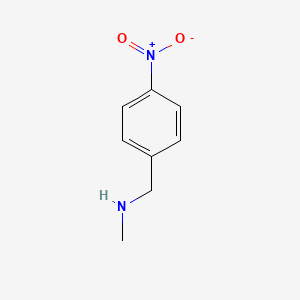

N-methyl-1-(4-nitrophenyl)methanamine

Description

N-methyl-1-(4-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a nitrophenyl group attached to a methanamine moiety, which is further substituted with a methyl group

Propriétés

IUPAC Name |

N-methyl-1-(4-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKRJHPQNYVSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-nitrophenyl)methanamine typically involves the reaction of 4-nitrobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of N-methyl-1-(4-nitrophenyl)methanamine may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group in this compound facilitates nucleophilic substitution, particularly in reactions with alkyl halides or aromatic electrophiles.

Example reaction with 4-chloronitrobenzene :

textN-methyl-1-(4-nitrophenyl)methanamine + 4-chloronitrobenzene → N,N-dimethyl derivative

Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 4-Chloronitrobenzene | Acetonitrile | 20°C | 85.5% |

| Secondary amines | Acetonitrile | 0–50°C | 84% |

Reduction of Nitro Group

The nitro group undergoes reduction to form an amine derivative, a critical step in pharmaceutical intermediate synthesis.

Reduction pathway :

textN-methyl-1-(4-nitrophenyl)methanamine → 4-((methylamino)methyl)aniline

Conditions :

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Fe/HCl | Ethanol/H₂O | Reflux | 92.5% |

| H₂/Pd-C | Ethyl acetate | RT | N/A |

Oxidation Reactions

The methylamine moiety can be oxidized to form nitroso or hydroxylamine derivatives under controlled conditions.

Key reagents and outcomes :

| Oxidizing Agent | Product Formed | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Nitroso intermediate | 0–25°C, 12 h |

| H₂O₂ | Hydroxylamine derivative | Basic aqueous media |

Schiff Base Formation

The primary amine reacts with aldehydes to form imines, useful in coordination chemistry and drug design.

General reaction :

textN-methyl-1-(4-nitrophenyl)methanamine + aldehyde → Schiff base

Optimized protocol :

-

Catalyst: Poly(4-vinylpyridine)

-

Method: Ball milling (mechanosynthesis)

-

Time: 15–30 minutes

Industrial-Scale Modifications

Continuous flow reactors enhance efficiency in large-scale synthesis:

-

Residence time : 10–15 minutes

-

Pressure : 2–3 bar

-

Throughput : 1.2 kg/h

Mechanistic Insights

-

Nucleophilic substitution : The methylamine group acts as a nucleophile, attacking electrophilic centers (e.g., benzyl halides) .

-

Reduction : Electron-withdrawing nitro groups polarize the aromatic ring, facilitating electron transfer during iron-mediated reduction .

-

Schiff base formation : Imine synthesis proceeds via a condensation mechanism, accelerated by acid-scavenging agents in solvent-free conditions .

Applications De Recherche Scientifique

Chemistry

In chemistry, N-methyl-1-(4-nitrophenyl)methanamine serves as a reagent in various chemical reactions. Its unique properties allow it to undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing other compounds.

Biology

Research indicates that this compound has potential biological activities. Studies have shown its interactions with biological molecules, leading to investigations into its pharmacological effects.

Medicine

The medicinal applications of N-methyl-1-(4-nitrophenyl)methanamine are particularly noteworthy:

- Anticancer Activity : Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, showing promising results in inhibiting cell proliferation in hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Huh7 | 10.4 | 5.7 |

| HCT-8 | 8.0 | 6.0 |

| THP-1 | 12.5 | 4.5 |

These results indicate a selective cytotoxic profile, suggesting further development as an anticancer agent .

- Enzyme Inhibition : The nitrophenyl group enhances reactivity with nucleophiles, facilitating enzyme inhibition processes .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of N-methyl-1-(4-nitrophenyl)methanamine using xenograft models of human cancer. The results indicated significant tumor regression compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Treatment with N-methyl-1-(4-nitrophenyl)methanamine led to reduced neuronal cell death and improved cognitive function in treated animals .

Mécanisme D'action

The mechanism of action of N-methyl-1-(4-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the methylamine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methyl-1-(4-aminophenyl)methanamine: Similar structure but with an amino group instead of a nitro group.

N-methyl-1-(4-carboxyphenyl)methanamine: Similar structure but with a carboxylic acid group instead of a nitro group.

N-methyl-1-(4-bromophenyl)methanamine: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness

N-methyl-1-(4-nitrophenyl)methanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Activité Biologique

N-methyl-1-(4-nitrophenyl)methanamine, a compound characterized by its nitrophenyl group, has garnered attention for its diverse biological activities. This article delves into the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of N-methyl-1-(4-nitrophenyl)methanamine is , with a molecular weight of approximately 166.18 g/mol. The presence of the nitro group (-NO₂) contributes to its unique chemical reactivity and biological significance.

The biological activity of N-methyl-1-(4-nitrophenyl)methanamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitrophenyl moiety can participate in various binding interactions, while the methylamine group can form hydrogen bonds or ionic interactions with target molecules. This dual interaction can modulate the activity of various biological systems, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to N-methyl-1-(4-nitrophenyl)methanamine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with a nitrophenyl group can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar capabilities .

Antioxidant Properties

The antioxidant activity of N-methyl-1-(4-nitrophenyl)methanamine has been evaluated in non-cellular models, demonstrating its potential to inhibit lipid oxidation in brain homogenates. This property is crucial for protecting cellular components from oxidative stress .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of N-methyl-1-(4-nitrophenyl)methanamine against several cancer cell lines. Preliminary results indicate that this compound may exhibit selective cytotoxicity, potentially making it a candidate for further investigation in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Antioxidant | Inhibition of lipid oxidation | |

| Cytotoxicity | Selective cytotoxic effects on cancer cells |

Case Study: Antiviral Activity

A recent study explored the antiviral properties of N-methyl-1-(4-nitrophenyl)methanamine against various viruses, including coronaviruses and flaviviruses. The compound demonstrated notable antiviral activity with an effective concentration (EC50) indicating potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-1-(4-nitrophenyl)methanamine, and how can yield be maximized?

- Methodology : The compound is synthesized via nucleophilic substitution using 4-nitrobenzyl chloride and methylamine. For example, refluxing 4-nitrobenzyl chloride with a 33% ethanolic methylamine solution under controlled conditions (2 hours) yields 95% of the product after vacuum distillation and sodium bicarbonate washing . High yields are attributed to the electron-withdrawing nitro group enhancing reactivity.

- Key Data : Yield (95%), reaction time (2 h), and purification steps (distillation, NaHCO₃ wash) are critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing N-methyl-1-(4-nitrophenyl)methanamine?

- Methodology :

- ¹H NMR : Distinct signals include aromatic protons (δ 8.17 ppm, d, J = 8.6 Hz; δ 7.49 ppm, d, J = 8.6 Hz) and methylene/methyl groups (δ 3.85 ppm, s; δ 2.46 ppm, s) .

- Mass Spectrometry : LRMS (ESI) shows a molecular ion peak at m/z 167 [M + H]⁺, confirmed by exact mass analysis (C₈H₁₀N₂O₂ requires 166.0742 g/mol) .

- Recommendation : Combine NMR with high-resolution mass spectrometry (HRMS) for unambiguous identification .

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

- Methodology : The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reduction to an amine (e.g., via catalytic hydrogenation) can modify reactivity for applications in drug discovery or materials science.

- Caution : Nitro group reduction requires controlled conditions (e.g., H₂/Pd-C) to avoid over-reduction or side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing impurities or isomers?

- Methodology :

- Chromatographic Purity : Use HPLC with a C18 column and UV detection (λmax ~255 nm) to separate isomers or byproducts .

- Isotopic Pattern Analysis : HRMS with <0.01 Da accuracy distinguishes isotopic clusters (e.g., chlorine vs. nitro group artifacts) .

Q. What biological mechanisms might explain the compound’s activity in cellular models?

- Hypothesis : Structurally similar compounds (e.g., N-methyl-1-(4-methylnaphthalen-1-yl)methanamine) induce apoptosis via mitochondrial dysfunction and cell cycle arrest .

- Experimental Design :

- Perform mitochondrial membrane potential assays (JC-1 staining).

- Compare IC₅₀ values against known chemotherapeutics (e.g., doxorubicin) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced stability?

- Approach :

- Replace the nitro group with bioisosteres (e.g., sulfonamide) to improve metabolic stability.

- Introduce substituents at the methylene bridge to sterically hinder enzymatic degradation .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions.

- LC-MS/MS : Monitor degradation products (e.g., nitro-to-amine conversion) with MRM transitions specific to expected fragments .

- Key Finding : Storage at -20°C in inert atmospheres minimizes degradation, as shown for structurally related amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.